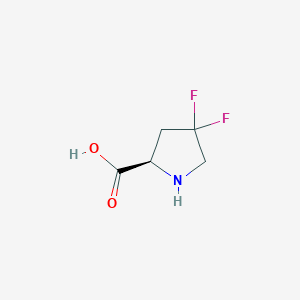![molecular formula C9H11N3O2 B12316125 N-[(N'-hydroxycarbamimidoyl)methyl]benzamide](/img/structure/B12316125.png)
N-[(N'-hydroxycarbamimidoyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(N’-hydroxycarbamimidoyl)methyl]benzamide is a chemical compound with the molecular formula C9H11N3O2 and a molecular weight of 193.21 g/mol . It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzamide group and a hydroxycarbamimidoyl moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(N’-hydroxycarbamimidoyl)methyl]benzamide typically involves the coupling of 2-cyanobenzamide derivatives followed by hydroxyamination . One efficient method includes the use of methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids as intermediates . The reaction conditions often involve the use of solvents such as ethyl acetate and petroleum ether, with the product being isolated by column chromatography .
Industrial Production Methods
While specific industrial production methods for N-[(N’-hydroxycarbamimidoyl)methyl]benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring purity through advanced purification techniques, and adhering to safety and environmental regulations.
化学反応の分析
Types of Reactions
N-[(N’-hydroxycarbamimidoyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
科学的研究の応用
N-[(N’-hydroxycarbamimidoyl)methyl]benzamide has several scientific research applications:
作用機序
The mechanism of action of N-[(N’-hydroxycarbamimidoyl)methyl]benzamide involves its transformation into active forms that interact with molecular targets. For instance, it can be reduced in vivo to amidines, which are known to replace the guanidine group of arginine in arginine mimetics . This interaction can inhibit enzymes such as arginase, thereby affecting various biological pathways .
類似化合物との比較
Similar Compounds
- N-hydroxybenzamidine
- N-hydroxy-α-amino acids
- N-hydroxy-arginine derivatives
Uniqueness
N-[(N’-hydroxycarbamimidoyl)methyl]benzamide is unique due to its dual functionality as both a benzamide and a hydroxycarbamimidoyl compound. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research .
特性
分子式 |
C9H11N3O2 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
N-[(2Z)-2-amino-2-hydroxyiminoethyl]benzamide |
InChI |
InChI=1S/C9H11N3O2/c10-8(12-14)6-11-9(13)7-4-2-1-3-5-7/h1-5,14H,6H2,(H2,10,12)(H,11,13) |
InChIキー |
VACQOMNTAAJOOT-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)NC/C(=N/O)/N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride](/img/structure/B12316050.png)
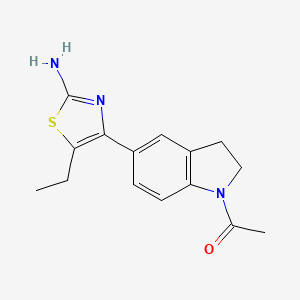
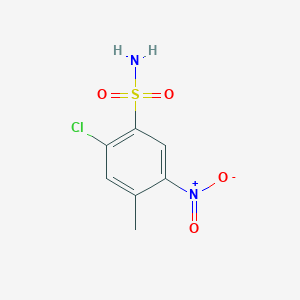
![[5-[3-[[1-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B12316078.png)
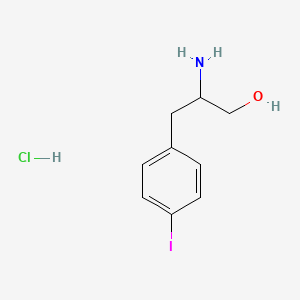


![2-N-Methyl-2-N-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine](/img/structure/B12316090.png)

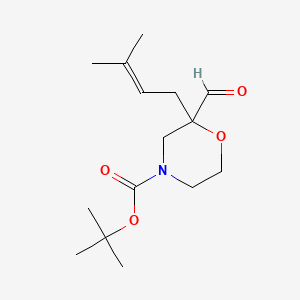
![rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis](/img/structure/B12316108.png)

![6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride](/img/structure/B12316119.png)
